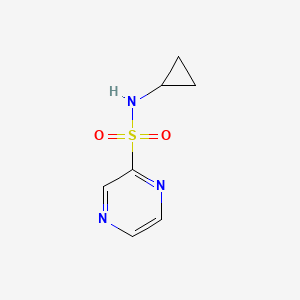

N-cyclopropylpyrazine-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclopropylpyrazine-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a pyrazine ring with a cyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylpyrazine-2-sulfonamide typically involves the reaction of pyrazine-2-sulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylpyrazine-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-cyclopropylpyrazine-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-cyclopropylpyrazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This mechanism is similar to that of other sulfonamide-based drugs, which act as competitive inhibitors of enzymes involved in folate metabolism .

Comparison with Similar Compounds

Similar Compounds

Sulfonamides: Such as sulfamethoxazole and sulfadiazine.

Sulfonimidates: Compounds with a similar sulfur-nitrogen bond but different structural features.

Sulfoximines: Compounds with a sulfur-nitrogen-oxygen bond.

Uniqueness

N-cyclopropylpyrazine-2-sulfonamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to other sulfonamides .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopropylpyrazine-2-sulfonamide, and how do reaction conditions influence yield?

- Methodology :

- Pyrazine ring formation : Cyclocondensation of 1,2-diketones with diamines under acidic/basic conditions.

- Sulfonamide introduction : React pyrazine intermediates with sulfonyl chlorides (e.g., chlorosulfonic acid derivatives) in the presence of a base (e.g., triethylamine) .

- Cyclopropane functionalization : Alkylation using cyclopropylmethyl halides under strong bases (e.g., NaH) .

- Optimization : Adjust solvent polarity (DMF vs. THF), temperature (0°C to reflux), and stoichiometry to maximize yield (>70%) and purity (HPLC >95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR (¹H/¹³C): Assign peaks for cyclopropyl (δ ~0.5–1.5 ppm) and sulfonamide (δ ~7–8 ppm) groups .

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O/N interactions stabilizing the crystal lattice) .

- Purity assessment :

- HPLC : Use C18 columns with acetonitrile/water gradients .

- Thermal analysis (TGA/DSC) : Determine decomposition temperatures (>200°C) and polymorphic stability .

Q. How can researchers ensure compound stability during storage?

- Storage conditions :

- Temperature : –20°C in amber vials to prevent photodegradation.

- Solvent : DMSO (anhydrous) for long-term stability; avoid aqueous buffers with pH extremes .

Advanced Research Questions

Q. What strategies optimize this compound synthesis for scale-up?

- Process intensification :

- Continuous flow reactors : Improve heat/mass transfer for exothermic sulfonylation steps .

- Catalyst screening : Test Pd/C or enzymes for selective cyclopropane functionalization .

Q. How does this compound interact with biological targets?

- Mechanistic studies :

- Enzyme inhibition assays : Measure IC₅₀ values against carbonic anhydrase or kinases via fluorometric/colorimetric methods .

- Molecular docking : Model binding poses using AutoDock Vina; validate with mutagenesis (e.g., key residue substitutions) .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Cross-validation :

- Assay diversity : Compare results from cell-based (e.g., MTT) vs. biochemical (e.g., SPR) assays .

- Structural analogs : Test derivatives (e.g., N-cyclopentyl or N-aryl variants) to isolate cyclopropyl-specific effects .

Q. What computational approaches predict the reactivity of this compound?

- Modeling workflows :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level; compute Fukui indices for electrophilic/nucleophilic sites .

- Molecular dynamics (MD) : Simulate solvation effects in explicit water (e.g., GROMACS) to assess conformational flexibility .

Q. How do salt forms impact the physicochemical properties of this compound?

- Salt screening :

- Counterion selection : Compare hydrochloride, phosphate, or maleate salts for solubility (e.g., PBS vs. simulated gastric fluid) .

- XRPD analysis : Confirm crystallinity and polymorphic transitions under stress conditions (40°C/75% RH) .

Q. Methodological Considerations

Q. What experimental controls are essential in stability studies?

- Include accelerated degradation tests (e.g., 40°C, 75% RH for 4 weeks) and monitor impurities via LC-MS .

Q. How can isotopic labeling elucidate metabolic pathways?

Properties

Molecular Formula |

C7H9N3O2S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

N-cyclopropylpyrazine-2-sulfonamide |

InChI |

InChI=1S/C7H9N3O2S/c11-13(12,10-6-1-2-6)7-5-8-3-4-9-7/h3-6,10H,1-2H2 |

InChI Key |

URWFBCZQFVEHGF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=NC=CN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.